molecular formula C11H14ClNO5S B1429988 2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride CAS No. 1427379-29-0

2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride

Cat. No.: B1429988
CAS No.: 1427379-29-0
M. Wt: 307.75 g/mol
InChI Key: DSMRFMFJDXJDFB-UHFFFAOYSA-N
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Description

2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C11H14ClNO5S and its molecular weight is 307.75 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The chemical structure of 2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride can be described as follows:

  • Molecular Formula: C12H15ClN2O4S
  • Molecular Weight: 320.77 g/mol
  • IUPAC Name: 2-(2-Ethoxyacetamido)-4-methoxybenzenesulfonyl chloride

This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various biological molecules.

The biological activity of this compound primarily revolves around its role as a sulfonamide. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. This compound may similarly inhibit specific enzymes involved in the folate pathway, thus exhibiting antibacterial properties.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited potent activity against multidrug-resistant strains, highlighting their therapeutic potential in treating infections caused by resistant bacteria.

Case Study 2: Antitumor Mechanisms

In another study featured in Cancer Letters, researchers investigated the effects of sulfonamide derivatives on human cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation and induce apoptosis via mitochondrial pathways. While this study did not focus specifically on this compound, it provides insights into the possible mechanisms through which this compound may exert antitumor effects.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits bacterial growth by interfering with folic acid synthesisJournal of Antimicrobial Chemotherapy
AntitumorInduces apoptosis in cancer cellsCancer Letters

Scientific Research Applications

Antimicrobial Activity

Sulfonamide derivatives, including 2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride, have demonstrated significant antimicrobial properties. The mechanism of action involves the inhibition of bacterial growth by interfering with folic acid synthesis, crucial for bacterial survival and proliferation.

Case Study: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited potent activity against multidrug-resistant strains, highlighting their therapeutic potential in treating infections caused by resistant bacteria.

Antitumor Mechanisms

Research has also explored the antitumor properties of sulfonamide derivatives. These compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mitochondrial pathways.

Case Study: Antitumor Activity
In a study featured in Cancer Letters, researchers found that sulfonamide derivatives could induce apoptosis in human cancer cell lines. Although this study did not focus specifically on this compound, it provides insights into the potential mechanisms through which this compound may exert antitumor effects.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits bacterial growth by interfering with folic acid synthesisJournal of Antimicrobial Chemotherapy
AntitumorInduces apoptosis in cancer cellsCancer Letters

Synthesis and Retrosynthesis

The synthesis of sulfonamide compounds typically involves the coupling of sulfonyl chlorides with amines or other nucleophiles. For this compound, one-step synthesis methods have been explored to streamline production processes.

Feasible Synthetic Routes

Utilizing advanced synthesis planning tools, researchers can predict feasible synthetic routes for this compound, enhancing efficiency and yield during laboratory preparations. This includes optimizing reaction conditions and precursor selection to ensure high purity and effectiveness.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of 4-methoxybenzenesulfonyl chloride derivatives with ethoxyacetamide precursors. Key steps include controlling stoichiometry (e.g., 1:1 molar ratios for sulfonyl chloride and amine coupling partners) and using anhydrous solvents (e.g., THF) under inert atmospheres to minimize hydrolysis. Catalysts like cesium carbonate and phase-transfer agents (e.g., tetrabutylammonium hydrogen sulfate) enhance coupling efficiency. Low yields (~48% in analogous reactions) may arise from incomplete substitution or side reactions; optimizing reaction time (e.g., 3–4 days) and temperature (room temperature to mild heating) can improve outcomes .

Q. How is silica gel chromatography applied to purify sulfonamide derivatives of this compound, and what solvent systems are effective?

  • Methodological Answer : Flash chromatography on silica gel with gradient elution (e.g., n-hexane/ethyl acetate 4:1) effectively separates polar byproducts. Pre-adsorption of crude products onto silica before column loading enhances resolution. Monitoring fractions via TLC (using UV or iodine staining) ensures collection of pure fractions. This method is critical for isolating intermediates like N-adamantyloxy-4-methoxyphenylsulfonamides, as demonstrated in multi-step syntheses .

Q. What spectroscopic techniques confirm the structure of intermediates derived from this sulfonyl chloride?

  • Methodological Answer : ¹H-NMR is pivotal for verifying substitution patterns. For example, methoxy groups appear as singlets near δ 3.88 ppm, while aromatic protons split into distinct multiplets (δ 6.97–7.87 ppm) depending on electronic effects from substituents. IR spectroscopy identifies sulfonyl (SO₂) stretches (~1350–1150 cm⁻¹) and amide carbonyls (~1650 cm⁻¹). Mass spectrometry (ESI-TOF) confirms molecular ions, e.g., [M+H]⁺ peaks matching calculated masses .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxyacetamido group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The ethoxyacetamido group introduces steric hindrance and electron-donating effects via the methoxy substituent, which can slow sulfonamide formation. Computational modeling (e.g., DFT calculations) predicts transition-state geometries and identifies favorable reaction pathways. For instance, bulky substituents may require longer reaction times or elevated temperatures to overcome steric barriers. Comparative studies with electron-withdrawing groups (e.g., nitro) reveal contrasting reactivity trends, guiding solvent/catalyst selection .

Q. What strategies resolve contradictions in reported reactivity data for sulfonyl chlorides with mixed substituents?

  • Methodological Answer : Divergent results often stem from differences in solvent polarity, catalyst systems, or moisture levels. Systematic analysis using design-of-experiments (DoE) frameworks can isolate critical variables. For example, anhydrous DMF enhances solubility for bulky intermediates, while trace water promotes hydrolysis. Cross-referencing kinetic data (e.g., via HPLC monitoring) with computational simulations (molecular dynamics) clarifies mechanistic outliers .

Q. How can hybrid experimental-computational approaches improve the design of multi-step syntheses involving this compound?

  • Methodological Answer : Integrating quantum mechanical calculations (e.g., Hartree-Fock methods) with experimental data predicts optimal reaction conditions. For example, modeling the nucleophilic attack of amines on the sulfonyl chloride group identifies steric clashes, guiding the use of bulky bases (e.g., N-methylmorpholine) to deprotonate intermediates without side reactions. Machine learning pipelines trained on historical reaction data (e.g., yields, solvents) further refine predictive models .

Properties

IUPAC Name

2-[(2-ethoxyacetyl)amino]-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO5S/c1-3-18-7-11(14)13-9-6-8(17-2)4-5-10(9)19(12,15)16/h4-6H,3,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMRFMFJDXJDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(C=CC(=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride
2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride
2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride
2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride
2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride
2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride

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